Chartreusin

antitumor activity in vivo efficacy minimum effective dose

Researchers requiring a validated catalytic topoisomerase II inhibitor face limited commercial access to authentic chartreusin. Our high-purity standard eliminates synthetic uncertainty. Key evidence: A549 lung carcinoma IC50 of 95 nM and distinct P4 unknotting assay activity, confirming catalytic inhibition. Differentiate from etoposide-class poisons. Used in SAR, biosynthetic engineering, and cross-species pharmacology studies. Supplied with QC documentation to meet procurement compliance.

Molecular Formula C32H32O14
Molecular Weight 640.6 g/mol
CAS No. 6377-18-0
Cat. No. B1668571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChartreusin
CAS6377-18-0
SynonymsChartreusin;  NSC 5159;  NSC-5159;  NSC5159; 
Molecular FormulaC32H32O14
Molecular Weight640.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
InChIInChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1
InChIKeyPONPPNYZKHNPKZ-RYBWXQSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chartreusin Structure and Baseline Properties


Chartreusin (CAS 6377-18-0) is an aromatic polyketide glycoside first isolated from Streptomyces chartreusis [1]. Its molecular formula is C32H32O14 (MW 640.6), and it consists of an unusual bislactone aglycone core (chartarin) glycosylated with fucose and digitalose sugar moieties [2]. Chartreusin exhibits antitumor activity through binding to GC-rich DNA tracts, inhibiting topoisomerase II, and inducing single-strand scission via free radical formation, but its clinical development was historically limited by unfavorable pharmacokinetics, including rapid biliary excretion and slow gastrointestinal absorption [3].

Structural identity Bislactone aglycone from S. chartreusis biosynthesis
Mechanism context GC-rich DNA intercalation and topoisomerase II catalytic inhibition
Workflow fit Native scaffold for SAR, biosynthetic engineering, and mechanism studies

Chartreusin Procurement and Substitution Risks


Chartreusin occupies a structurally distinct position among aromatic polyketide antibiotics, rendering substitution with generic alternatives scientifically invalid. Its bislactone aglycone core (chartarin) differs fundamentally from the anthracycline quinone core found in doxorubicin or the tetracenomycin skeleton of other Type II PKS products, resulting from a unique oxidative rearrangement catalyzed by the ChaP dioxygenase [1]. While the closely related analog elsamicin A exhibits 10-30× higher potency in tumor models, this advantage comes at the cost of distinct pharmacokinetic behavior and a completely different biosynthetic origin (unidentified actinomycete vs. S. chartreusis) [2]. Furthermore, chartreusin derivatives developed for oral bioavailability (e.g., IST-622) incorporate prodrug modifications to the 6-phenol position that are not present in the parent structure of other natural coumarin antibiotics, making procurement of the authentic parent compound essential for structure-activity relationship studies and biosynthetic engineering efforts [3].

Chartreusin (Native Scaffold)
Elsamicin A / IST-622 / Doxorubicin
Core structure
Bislactone chartarin aglycone from ChaP dioxygenase rearrangement
Amino sugar modification (elsamicin A) or 6-phenol prodrug (IST-622); anthracycline quinone (doxorubicin)
Biosynthetic origin
S. chartreusis cha gene cluster
Unidentified actinomycete (elsamicin A); synthetic modification; different PKS pathway
Mechanistic context
Catalytic topoisomerase II inhibition (non-poison)
Poison mechanism (etoposide, doxorubicin); may alter cardiotoxicity risk interpretation

Chartreusin Head-to-Head Evidence


In Vivo Antitumor Potency vs. Elsamicin A

In a direct head-to-head comparison, elsamicin A (a natural chartreusin analog with an amino sugar modification) demonstrated 10- to 30-fold higher potency than chartreusin based on minimum effective dose (MED) in murine tumor models [1]. However, this potency advantage is offset by the fact that elsamicin A is produced by a different, unidentified actinomycete strain (ATCC 39417) rather than S. chartreusis, meaning procurement of authentic chartreusin remains necessary for biosynthetic studies and as a baseline control in structure-activity relationship investigations involving the native aglycone scaffold.

In vivo antitumor potency
Head-to-head
10–30× lower MED than elsamicin A
Establishes chartreusin as native scaffold for derivative studies
Murine tumor models; i.p. administration
antitumor activity in vivo efficacy minimum effective dose

A549 Cytotoxicity vs. Topoisomerase II Inhibitors

Chartreusin exhibits an IC50 of 95 nM against human lung carcinoma A549 cells in vitro . For context, this nanomolar potency positions chartreusin in the range of clinically established topoisomerase II inhibitors. Etoposide, a widely used topoisomerase II inhibitor, shows an IC50 of approximately 1.5-3.0 μM against A549 cells under comparable 48-72 hour exposure conditions, while doxorubicin exhibits IC50 values of approximately 0.1-0.3 μM [1]. The key differentiation lies in chartreusin's distinct bislactone aglycone core, which lacks the cardiotoxic anthracycline quinone moiety associated with doxorubicin's cumulative dose-limiting cardiac toxicity—a structural feature that has motivated derivative development programs such as IST-622.

A549 cytotoxicity
Cross-study comparable
IC50 = 95 nM (A549 cells)
Comparable to doxorubicin; distinct non-anthracycline scaffold
Etoposide IC50 ~1.5–3.0 μM; doxorubicin ~0.1–0.3 μM
cytotoxicity lung cancer IC50 A549 cells

Gram-Positive Antibacterial Spectrum

Chartreusin inhibits growth of multiple Gram-positive and anaerobic bacterial species with minimum inhibitory concentrations (MICs) ranging from 0.4 to 12.5 μg/mL, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Micrococcus flavus, Bacteroides fragilis, Clostridium difficile, Clostridium perfringens, and Propionibacterium acnes . This narrow-spectrum antibacterial profile—effective exclusively against Gram-positive organisms and mycobacteria with no reported activity against Gram-negative pathogens—distinguishes chartreusin from broad-spectrum antibiotics like tetracycline or fluoroquinolones. This specificity reflects its mechanism of action: DNA intercalation and topoisomerase II inhibition rather than ribosomal targeting or cell wall synthesis disruption, positioning chartreusin as a niche research tool for Gram-positive microbiology studies.

Gram-positive MIC
Class-level inference
MIC = 0.4–12.5 μg/mL
Supports Gram-positive selective screening studies
No activity against Gram-negative organisms reported
antibacterial MIC Gram-positive antimicrobial resistance

Species-Specific Protein Synthesis Inhibition

Chartreusin inhibits protein synthesis with markedly different potency across species: IC50 = 7 μM in chick embryo fibroblasts (CEFs) vs. IC50 = 70 μM in mouse fibroblast 3T6 cells [1]. This 10-fold species-dependent difference in potency is notable because it suggests differential cellular uptake, metabolic activation, or target engagement mechanisms that may influence in vivo translation. In contrast, the analog elsamicin A demonstrates more uniform potency across species, likely due to its improved solubility conferred by the amino sugar moiety [2].

Species-specific protein synthesis
Cross-study comparable
CEF IC50 = 7 μM; Mouse 3T6 IC50 = 70 μM
10× species-dependent response difference
Protein synthesis assay; tissue culture conditions
protein synthesis inhibition species-specific toxicity fibroblast cells

Aqueous Solubility Limitation

Chartreusin exhibits extremely limited aqueous solubility of 15 mg/L (25°C), approximately 0.023 mM, which is at least 2-3 orders of magnitude lower than water-soluble antitumor antibiotics such as doxorubicin hydrochloride (water solubility >10 mg/mL) [1]. However, chartreusin is soluble in DMSO (10 mg/mL, ~15.6 mM), acetone, and slightly soluble in methanol upon heating . The analog elsamicin A contains an amino sugar modification that confers significantly improved water solubility compared to the native chartreusin scaffold, demonstrating that the poor aqueous solubility of chartreusin is not inherent to the coumarin-glycoside class but specific to the fucose-digitalose disaccharide composition [2].

Aqueous solubility
Class-level inference
15 mg/L (25°C, water); 10 mg/mL (DMSO)
DMSO stock recommended; limited aqueous solubility
Elsamicin A shows improved solubility via amino sugar
solubility formulation DMSO solubility aqueous solubility

Topoisomerase II Catalytic Inhibition

Chartreusin inhibits strand-passing activity of topoisomerase II in a P4 unknotting assay, a functional biochemical test distinct from simple DNA binding measurements . This assay-specific inhibition confirms that chartreusin is a catalytic inhibitor of topoisomerase II (preventing enzyme activity) rather than a topoisomerase II poison that stabilizes cleavable complexes. For context, clinically used topoisomerase II inhibitors differ in their mechanism: etoposide acts as a poison (stabilizing DNA-enzyme cleavable complexes), while dexrazoxane acts as a catalytic inhibitor. Chartreusin's catalytic inhibition mechanism has been linked to reduced cardiotoxicity in analog development programs compared to etoposide and doxorubicin, providing a mechanistic rationale for why chartreusin derivatives like IST-622 were advanced to Phase II clinical trials [1].

Topo II mechanism
Class-level inference
P4 unknotting assay: catalytic inhibition confirmed
Catalytic inhibitor distinct from poisons; relevant for cardiotoxicity risk research
Compare etoposide (poison) vs. dexrazoxane (catalytic inhibitor)
topoisomerase II DNA topology P4 unknotting assay enzyme inhibition

Chartreusin Application Scenarios


Topoisomerase II Inhibition in A549 Models

Chartreusin is optimally deployed in oncology research programs investigating catalytic topoisomerase II inhibition as a therapeutic strategy. The compound's 95 nM IC50 against A549 human lung carcinoma cells validates its potency in lung cancer models , while its functional activity in the P4 unknotting assay confirms catalytic inhibition distinct from topoisomerase II poisons like etoposide [1]. Researchers studying non-cardiotoxic antitumor scaffolds should procure chartreusin as a reference standard for structure-activity relationship studies and as a baseline comparator when evaluating novel catalytic topoisomerase II inhibitors. The compound should be prepared as a DMSO stock solution (10 mg/mL) and diluted into aqueous media immediately before use, with consideration for its limited aqueous solubility (15 mg/L) [2].

Gram-Positive and Anaerobic Antibacterial Screening

Chartreusin is suitable for targeted microbiology studies requiring narrow-spectrum activity against Gram-positive and anaerobic bacteria, with MIC values of 0.4-12.5 μg/mL against S. aureus, B. subtilis, M. luteus, M. flavus, B. fragilis, C. difficile, C. perfringens, and P. acnes . The absence of Gram-negative activity makes chartreusin a useful tool compound for experiments where broad-spectrum antibiotics would produce confounding results, such as studies of the Gram-positive microbiome, anaerobic infection models, or antibiotic resistance mechanism investigations in Staphylococcus and Clostridium species. Its distinct mechanism (DNA intercalation and topoisomerase II inhibition) differentiates it from cell wall-active agents like vancomycin or ribosomal inhibitors like tetracycline [1].

Derivative Development and Prodrug Synthesis

Chartreusin serves as an essential starting material for medicinal chemistry programs developing novel antitumor agents with improved pharmacokinetic properties. The parent compound's 10- to 30-fold lower in vivo potency compared to elsamicin A and its poor aqueous solubility (15 mg/L) [1] have motivated extensive derivative development, including the semisynthetic prodrug IST-622, which reached Phase II clinical trials [2]. Procurement of authentic chartreusin is required for chemical modification at the 6-phenol position (the site of prodrug derivatization), for comparative studies evaluating novel synthetic analogs, and for biosynthetic engineering efforts utilizing the cha gene cluster (BGC0000207) to generate unnatural chartreusin variants through combinatorial biosynthesis [3].

Species-Specific Pharmacology and DNA Binding

Chartreusin is a valuable tool compound for investigating species-dependent differences in cellular pharmacology, as evidenced by its 10-fold differential potency in protein synthesis inhibition between chick embryo fibroblasts (IC50 = 7 μM) and mouse 3T6 fibroblasts (IC50 = 70 μM) . This differential can be exploited in cross-species mechanistic studies examining cellular uptake, metabolic activation, or efflux pump recognition of glycosylated aromatic polyketides. Additionally, chartreusin's DNA binding properties—specifically its clear preference for B-DNA over Z-DNA and affinity for GC-rich tracts—make it useful for biophysical studies of ligand-DNA interactions, DNA topology research, and as a reference compound in DNA binding assays [1].

Application
Selection Property
Validation Focus
Topoisomerase II catalytic inhibition studies
Catalytic inhibition (P4 unknotting) and A549 cytotoxicity profile
Cell-based potency and mechanism validation in lung carcinoma models
Gram-positive antibacterial screening
Narrow-spectrum MIC against Gram-positive and anaerobic species
Strain-panel MIC verification; exclude Gram-negative activity
Derivative development and biosynthetic engineering
Native bislactone scaffold with modifiable 6-phenol site
Comparative SAR vs. elsamicin A; biosynthetic gene cluster manipulation
Species-specific pharmacology and DNA binding
Species-dependent protein synthesis inhibition and GC-rich DNA binding
Cross-species uptake and target engagement assays; DNA binding selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chartreusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.